2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
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Overview
Description
2-Phenyl-3-thioxotetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a heterocyclic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a phenyl group and a thioxo group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-thioxotetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl chlorides with substituted thioureas. This reaction is often carried out in the presence of a base such as sodium methoxide in a suitable solvent like diethyl ether .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-thioxotetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Phenyl-3-thioxotetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-thioxotetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]triazines
- Thieno[2,3-b]pyridines
- 1,3,4-Thiadiazoles
Comparison: 2-Phenyl-3-thioxotetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is unique due to its specific structural features, such as the presence of a thioxo group and a phenyl ring. These features contribute to its distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
139325-47-6 |
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Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-phenyl-3-sulfanylidene-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one |
InChI |
InChI=1S/C11H11N3OS/c15-10-12-7-4-8-13(12)11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
WHVSPASYSBPPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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